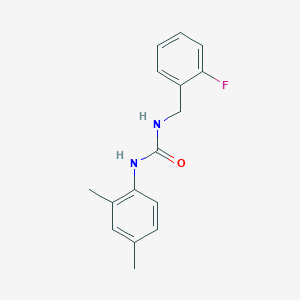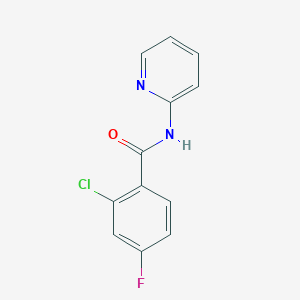
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mechanism of Action
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide leads to the suppression of B-cell receptor signaling, which in turn leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. It inhibits BTK phosphorylation, which is necessary for B-cell receptor signaling. 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide also inhibits the activation of downstream signaling molecules, such as AKT and ERK. In addition, 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to have a favorable safety profile in preclinical studies. However, there are also limitations to using 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments. Its effectiveness may vary depending on the type of cancer being studied, and it may not be effective for all types of cancer.
Future Directions
There are several future directions for the study of 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. One direction is to further investigate its effectiveness in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its effectiveness in clinical trials for the treatment of various types of cancer. In addition, further studies are needed to understand the mechanisms of resistance to 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide and to develop strategies to overcome this resistance. Finally, there is a need to develop more potent and selective inhibitors of BTK for the treatment of cancer.
Synthesis Methods
The synthesis of 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide involves several steps. The first step is the reaction of 2-tert-butylphenol with tert-butyl chloroacetate to form 2-tert-butylphenoxyacetate. The second step is the reaction of 2-tert-butylphenoxyacetate with 4-pyridinemethanamine to form 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide (2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide). The purity of 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide can be increased by recrystallization.
Scientific Research Applications
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a favorable safety profile in preclinical studies.
properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-6-4-5-7-16(15)22-13-17(21)20-12-14-8-10-19-11-9-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFNGBMIULQLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-(1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5494345.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)piperidin-2-one](/img/structure/B5494361.png)
![7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5494366.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide](/img/structure/B5494392.png)
![{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid](/img/structure/B5494396.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine](/img/structure/B5494402.png)

![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5494414.png)

![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5494434.png)


![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5494453.png)